1. Enhanced Lipophilicity Drives Improved Predicted Membrane Permeability
The target compound exhibits a computed LogP of 1.3 [1], which is 0.6 log units higher than the unsubstituted analog tert-butyl 4-aminopiperidine-1-carboxylate (XLogP3 = 0.7) [2]. This increased lipophilicity is a direct consequence of the 2,2-gem-dimethyl substitution and is quantitatively consistent with the additive effect of two methyl groups on the piperidine scaffold [3]. A LogP shift of +0.6 units is significant for CNS drug design, where optimal LogP values typically range between 1 and 3; the comparator's lower lipophilicity may lead to insufficient passive membrane permeability for blood-brain barrier penetration, whereas the target compound aligns with CNS-optimized parameters [4].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Computed LogP = 1.3 |
| Comparator Or Baseline | tert-Butyl 4-aminopiperidine-1-carboxylate (CAS 87120-72-7): XLogP3 = 0.7 |
| Quantified Difference | +0.6 log units |
| Conditions | Computational predictions using XLogP3 algorithm |
Why This Matters
A higher LogP indicates improved passive diffusion across lipid bilayers, which is essential for achieving brain exposure in CNS-targeted programs where the comparator may be insufficiently permeable.
- [1] Molaid. tert-butyl 4-amino-2,2-dimethylpiperidine-1-carboxylate | 1361396-89-5. Accessed 2026. View Source
- [2] PubChem. 4-Amino-1-Boc-piperidine (CID 1268291). Accessed 2026. View Source
- [3] Leo, A., Hansch, C., & Elkins, D. Partition coefficients and their uses. Chemical Reviews, 1971, 71(6), 525-616. View Source
- [4] Pajouhesh, H., & Lenz, G. R. Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2005, 2(4), 541-553. View Source
